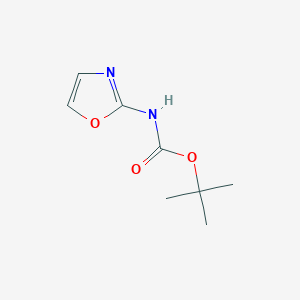

tert-butyl N-(1,3-oxazol-2-yl)carbamate

描述

Overview of 1,3-Oxazole Heterocycles: Synthesis and Chemical Properties Relevant to Design

The 1,3-oxazole is a five-membered aromatic heterocycle containing one oxygen and one nitrogen atom. wikipedia.org This ring system is a fundamental structural motif found in a vast array of natural products, particularly from marine organisms, and serves as a crucial scaffold in medicinal chemistry. nih.govresearchgate.net Oxazole (B20620) derivatives exhibit a wide spectrum of biological activities, including antibacterial, anticancer, and anti-inflammatory properties. igi-global.com

The aromaticity of the oxazole ring imparts significant stability. numberanalytics.com It is a weakly basic compound, with the nitrogen atom being the site of protonation. wikipedia.orgthepharmajournal.com The reactivity of the ring positions varies; electrophilic substitution typically occurs at the C5 position, while the proton at the C2 position is the most acidic. thepharmajournal.com Deprotonation at C2 can generate a nucleophile that is useful for further functionalization. wikipedia.org

Numerous methods have been developed for the synthesis of the oxazole ring. These strategies are crucial for creating substituted derivatives tailored for specific applications.

| Synthesis Method | Key Reactants | Brief Description |

|---|---|---|

| Robinson-Gabriel Synthesis | 2-Acylaminoketones | A classic method involving the cyclodehydration of an N-acyl-α-amino ketone, often using sulfuric acid or phosphorus pentachloride. slideshare.net |

| Fischer Oxazole Synthesis | Cyanohydrins and Aldehydes | An early method (1896) that reacts a cyanohydrin with an aldehyde in the presence of anhydrous HCl to form 2,5-disubstituted oxazoles. wikipedia.org |

| Van Leusen Reaction | Aldehydes and TosMIC | A versatile one-pot reaction using tosylmethyl isocyanide (TosMIC) to form 5-substituted oxazoles. nih.gov |

| From α-Haloketones | α-Haloketones and Amides | Condensation of an α-haloketone with a primary amide, such as in the Bredereck reaction using formamide. slideshare.net |

| Modern Catalytic Methods | Varies (e.g., Ynamides, Cyanamides) | Includes metal-catalyzed (e.g., gold, palladium) cyclizations and oxidative annulations that offer high efficiency and broad substrate scope. organic-chemistry.org |

Structural Context of tert-Butyl N-(1,3-oxazol-2-yl)carbamate: Merging Protective Group Strategy with Heterocyclic Chemistry

The structure of this compound represents a skillful merger of the chemical principles outlined in the preceding sections. It is, fundamentally, a 2-aminooxazole derivative where the exocyclic amine is protected by a Boc group.

This arrangement makes the compound a highly valuable synthetic intermediate. The 2-aminooxazole moiety is a privileged scaffold in medicinal chemistry, but the free amine is a reactive nucleophile that could interfere with many synthetic transformations, such as cross-coupling reactions or the modification of other parts of a larger molecule. acs.orgnih.gov By installing the Boc group, the nucleophilicity of the 2-amino group is masked, rendering it inert to a wide range of reagents.

The protected compound can then be carried through multiple synthetic steps. For instance, other positions on the oxazole ring (C4 or C5) or other functionalities on the parent molecule could be modified without affecting the protected amine. Once the desired molecular framework is assembled, the Boc group can be selectively removed under acidic conditions to reveal the 2-amino functionality, which can then participate in further reactions, such as amide bond formation or serve as a key hydrogen-bond donor for biological target recognition. masterorganicchemistry.com This strategy allows for the precise and controlled synthesis of complex molecules containing the 2-aminooxazole pharmacophore.

Historical Context and Evolution of Synthetic Strategies for N-Substituted Oxazoles

The chemistry of oxazoles has a rich history, with the first synthesis of a simple derivative reported in the 19th century and the parent compound prepared in 1962. thepharmajournal.comwikipedia.org Early methods, such as the Fischer synthesis (1896) and the Robinson-Gabriel synthesis (1917), laid the groundwork for accessing the oxazole core. numberanalytics.comwikipedia.org

The synthesis of N-substituted oxazoles, particularly 2-aminooxazoles, has evolved significantly to meet the demands of drug discovery and complex molecule synthesis. While the classic Hantzsch synthesis is highly effective for the analogous 2-aminothiazoles (using a thiourea), the corresponding reaction with urea (B33335) to form 2-aminooxazoles is often less efficient. acs.org This has driven the development of more specialized and robust strategies.

Early approaches often involved the construction of the oxazole ring with a group that could later be converted to an amine. However, modern methods increasingly focus on the direct construction of the N-substituted ring. Recent advancements include:

Gold-Catalyzed Heterocyclization: This method involves the intermolecular trapping of α-oxo gold carbene intermediates with cyanamides to directly afford 2-amino-1,3-oxazoles. organic-chemistry.org

Buchwald-Hartwig Cross-Coupling: While the direct coupling of a simple 2-aminooxazole can be challenging, a two-step approach has proven effective. This involves first synthesizing a substituted 2-aminooxazole, followed by a palladium-catalyzed Buchwald-Hartwig cross-coupling reaction with an aryl halide to install a substituent on the exocyclic nitrogen. acs.org

Condensation and Cyclization: Optimized methods based on the condensation of α-bromoacetophenones with urea or N-substituted ureas continue to be explored and refined, providing a direct route to the 2-aminooxazole core. acs.orgnih.gov

This evolution from classical, often harsh, condensation reactions to modern, mild, and highly selective catalytic methods has greatly expanded the accessibility and diversity of N-substituted oxazoles like this compound, solidifying their role as key building blocks in contemporary organic chemistry.

Structure

3D Structure

属性

IUPAC Name |

tert-butyl N-(1,3-oxazol-2-yl)carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O3/c1-8(2,3)13-7(11)10-6-9-4-5-12-6/h4-5H,1-3H3,(H,9,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXROIRWYICUEMZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=NC=CO1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reactivity and Chemical Transformations of Tert Butyl N 1,3 Oxazol 2 Yl Carbamate

Transformations of the tert-Butyl Carbamate (B1207046) Group

The tert-butoxycarbonyl (Boc) protecting group is a cornerstone of modern organic synthesis, particularly in peptide and heterocyclic chemistry. Its strategic removal and modification are key to building molecular complexity.

Selective Deprotection Strategies for Amine Liberation

The primary transformation of the tert-butyl carbamate group is its removal, or deprotection, to liberate the parent 2-amino-1,3-oxazole. The Boc group is valued for its stability under a variety of conditions, yet it can be cleaved selectively, most commonly under acidic conditions. lookchem.com The acidic cleavage proceeds via protonation of the carbamate carbonyl, followed by the loss of a stable tert-butyl cation, which subsequently forms isobutylene. lookchem.com

Standard protocols for this transformation involve the use of strong acids like trifluoroacetic acid (TFA), often in a solvent such as dichloromethane (B109758) (DCM), or hydrogen chloride (HCl) in solvents like dioxane or ethyl acetate. nih.gov While effective, these strong acid conditions can sometimes be incompatible with other acid-sensitive functional groups within a molecule.

To address this, milder and more selective methods have been developed. Lewis acids, such as zinc bromide (ZnBr₂) or cerium(III) chloride, have been employed to catalyze the deprotection under less harsh conditions. researchgate.netresearchgate.net Other innovative approaches include the use of oxalyl chloride in methanol, which offers a mild and rapid alternative for cleaving the N-Boc group from a diverse range of substrates, including heterocycles. nih.gov Thermolytic cleavage is also possible but typically requires high temperatures. researchgate.net

| Deprotection Method | Reagents | Typical Conditions | Selectivity Profile |

|---|---|---|---|

| Standard Acidolysis | Trifluoroacetic Acid (TFA) or Hydrogen Chloride (HCl) | DCM or Dioxane/EtOAc, Room Temperature | Effective but can cleave other acid-labile groups (e.g., t-butyl esters). |

| Lewis Acid Catalysis | ZnBr₂, CeCl₃·7H₂O/NaI, FeCl₃ | DCM or Acetonitrile (B52724), Mild Temperatures | Offers chemoselectivity in the presence of certain other protecting groups. researchgate.netresearchgate.net |

| Mild Acyl Halide Method | Oxalyl Chloride / Methanol | Methanol, Room Temperature, 1-4 hours | Tolerant of various functional groups, providing good to excellent yields. nih.gov |

| Fluoride-Based Cleavage | Tetrabutylammonium Fluoride (TBAF) | Refluxing THF | Effective, particularly for aryl carbamates, with reactivity depending on nitrogen substitution. lookchem.comorganic-chemistry.org |

Functionalization of the Carbamate Nitrogen for Diversification

While deprotection followed by functionalization of the resulting free amine is the most common synthetic route, the nitrogen atom of the carbamate itself can be directly functionalized. This strategy allows for the introduction of substituents prior to deprotection or further modification of the oxazole (B20620) ring. A primary example of this is N-alkylation. Under basic conditions, the carbamate proton can be removed to generate a nucleophilic nitrogen species, which can then react with an alkylating agent, such as an alkyl halide. For instance, a patent describes a phase-transfer catalyzed (PTC) alkylation of a carbamate nitrogen using potassium hydroxide (B78521) as the base and dimethyl sulfate (B86663) as the alkylating agent. google.com This approach leads to N-alkylated products, such as tert-butyl N-methyl-N-(1,3-oxazol-2-yl)carbamate, effectively diversifying the structure at the nitrogen center.

Reactions at the 1,3-Oxazole Ring System

The 1,3-oxazole ring is an aromatic heterocycle with a unique electronic profile that allows it to participate in a variety of chemical reactions. The presence of the electron-donating Boc-amino group at the C2 position significantly influences the reactivity and regioselectivity of these transformations.

Electrophilic and Nucleophilic Substitution Reactions on the Oxazole Core

The oxazole ring can undergo electrophilic aromatic substitution, although it is generally less reactive than benzene. The reaction typically occurs at the C5 position, which is activated by the heteroatoms and the C2-substituent. wikipedia.org For tert-butyl N-(1,3-oxazol-2-yl)carbamate, the strong electron-donating nature of the protected amino group would further activate the ring towards electrophiles. Reactions such as halogenation can introduce a halide at the C5 position, creating a valuable handle for subsequent cross-coupling reactions. jocpr.com

Conversely, direct nucleophilic aromatic substitution on an unsubstituted oxazole ring is generally difficult. pharmaguideline.com However, if a good leaving group, such as a halogen, is present at the electron-deficient C2 position, it can be displaced by a nucleophile. wikipedia.org While the title compound does not possess such a leaving group, its derivatives could be synthesized to undergo such transformations. More commonly, nucleophilic attack on the oxazole ring can lead to ring-opening rather than substitution. pharmaguideline.com

Cycloaddition Reactions Involving the Oxazole or Proximal Unsaturations

Oxazoles can function as dienes in [4+2] cycloaddition reactions, most notably the Diels-Alder reaction. wikipedia.orgtandfonline.comresearchgate.net This reactivity allows for the synthesis of highly substituted pyridine (B92270) derivatives after the initial cycloadduct undergoes further transformations, such as the loss of water or another small molecule. wikipedia.org The reaction is facilitated by electron-donating substituents on the oxazole ring and electron-withdrawing groups on the dienophile. pharmaguideline.com The C2 Boc-amino group on this compound would enhance the electron-donating character of the oxazole system, making it a more effective diene for reactions with electron-poor alkenes and alkynes. Activation of the oxazole nitrogen with a Lewis or Brønsted acid can also facilitate the cycloaddition. nih.gov Beyond Diels-Alder reactions, the oxazole motif can participate in other cycloadditions, such as [2+2+1] and [3+2] cycloadditions, to form other complex heterocyclic systems. nih.govresearchgate.net

Directed Metalation and Subsequent Electrophilic Quenching on Oxazole Ring

Directed ortho metalation (DoM) is a powerful synthetic strategy for the regioselective functionalization of aromatic and heteroaromatic rings. baranlab.orgharvard.edu The strategy relies on a Directed Metalation Group (DMG), which coordinates to a strong base (typically an organolithium reagent) and directs deprotonation to an adjacent position. uwindsor.caacs.org The carbamate group is known to be a potent DMG. acs.org

In this compound, the Boc-amino group at C2 can direct the lithiation of the oxazole ring. Due to electronic and steric factors, deprotonation is expected to occur selectively at the C5 position. nih.gov The resulting 5-lithio-oxazole intermediate is a powerful nucleophile that can be "quenched" by reacting it with a wide variety of electrophiles. This two-step sequence allows for the precise installation of diverse functional groups at the C5 position of the oxazole ring.

| Electrophile | Functional Group Introduced at C5 | Example Product Type |

|---|---|---|

| I₂, Br₂, Cl₂ | -Halogen (I, Br, Cl) | 5-Halo-2-(Boc-amino)oxazole |

| CO₂ | -COOH (Carboxylic Acid) | 2-(Boc-amino)oxazole-5-carboxylic acid |

| Aldehydes/Ketones (e.g., R-CHO) | -CH(OH)R (Secondary Alcohol) | [2-(Boc-amino)oxazol-5-yl]methanol derivatives |

| Alkyl Halides (e.g., R-X) | -R (Alkyl group) | 5-Alkyl-2-(Boc-amino)oxazole |

| Disulfides (e.g., RSSR) | -SR (Thioether) | 5-(Alkylthio)-2-(Boc-amino)oxazole |

| Silyl Halides (e.g., TMS-Cl) | -SiMe₃ (Trimethylsilyl) | 5-(Trimethylsilyl)-2-(Boc-amino)oxazole |

Chemoselectivity and Regioselectivity Control in Complex Synthetic Operations

The synthetic utility of this compound in complex molecular architectures is significantly enhanced by the ability to exert precise control over its reactivity. The presence of multiple reactive sites—the N-H proton of the carbamate, the electron-rich oxazole ring (C4 and C5 positions), and the carbonyl group—necessitates strategies that can selectively target a single position. Control of chemoselectivity (differentiating between functional groups) and regioselectivity (differentiating between positions on the oxazole ring) is paramount for its effective use as a building block.

The primary strategy for achieving high regioselectivity involves the use of the N-Boc-amino moiety as a directed metalation group (DMG). wikipedia.orgbaranlab.org This approach, a cornerstone of modern synthetic chemistry known as Directed ortho-Metalation (DoM), allows for the specific deprotonation and subsequent functionalization of the C5 position of the oxazole ring. wikipedia.orgharvard.edu

The mechanism relies on the coordination of an organolithium reagent, typically n-butyllithium (n-BuLi) or sec-butyllithium (B1581126) (s-BuLi), to the Lewis basic oxygen or nitrogen atoms of the tert-butyl carbamate group. baranlab.org This coordination brings the strong base into close proximity to the C5 proton, facilitating its abstraction over the C4 proton, which is further away. This process, conducted at low temperatures (e.g., -78 °C) in an aprotic solvent like tetrahydrofuran (B95107) (THF), generates a 5-lithio-oxazole intermediate with exceptional regioselectivity. baranlab.orgwilliams.edu

The chemoselectivity of this process is notable. The tert-butoxycarbonyl (Boc) protecting group is stable under these strongly basic, non-nucleophilic conditions, allowing the oxazole ring to be functionalized without affecting the protected amine. uwindsor.ca Once the 5-lithio-oxazole species is formed, it can be trapped in situ by a wide range of electrophiles, chemoselectively yielding 5-substituted products while the N-Boc group remains intact. This sequential approach enables the introduction of diverse functionalities at a specific position.

The following table summarizes representative transformations involving the regioselective C5-functionalization of this compound via directed metalation and subsequent electrophilic quench. The selection of electrophiles is based on well-documented reactions of similar lithiated heterocycles. williams.eduuwindsor.ca

| Electrophile | Reagent/Conditions | Product at C5-Position | Functional Group Introduced |

|---|---|---|---|

| Iodine | I2 in THF, -78 °C | 5-iodo-oxazole derivative | -I |

| N-Bromosuccinimide | NBS in THF, -78 °C | 5-bromo-oxazole derivative | -Br |

| Dimethylformamide | DMF in THF, -78 °C to rt | 5-formyl-oxazole derivative | -CHO |

| Benzaldehyde | PhCHO in THF, -78 °C | 5-(hydroxy(phenyl)methyl)-oxazole derivative | -CH(OH)Ph |

| Trimethylsilyl chloride | TMSCl in THF, -78 °C | 5-(trimethylsilyl)-oxazole derivative | -Si(CH3)3 |

| Methyl iodide | CH3I in THF, -78 °C | 5-methyl-oxazole derivative | -CH3 |

| Carbon dioxide | 1. CO2 (s), -78 °C; 2. H3O+ | 5-carboxy-oxazole derivative | -COOH |

Beyond lithiation, regioselective electrophilic aromatic substitution, such as halogenation, is also anticipated to occur at the C5 position. This is because the 2-amino group is a strong activating group, and in 5-membered heterocycles like oxazole, electrophilic attack is heavily favored at the C5 position due to greater stabilization of the cationic intermediate. Studies on the structurally similar 2-amino-1,3-thiazoles have shown that regioselective halogenation at C5 can be achieved with reagents like copper(II) bromide or copper(II) chloride, further highlighting the intrinsic reactivity pattern of this heterocyclic system. nih.gov

Application As a Synthetic Intermediate and Building Block in Organic Chemistry

Precursor in the Synthesis of Advanced Heterocyclic Systems

The inherent reactivity of the oxazole (B20620) ring, coupled with the directing and protecting effects of the N-Boc group, positions tert-butyl N-(1,3-oxazol-2-yl)carbamate as a key starting material for the synthesis of more elaborate heterocyclic structures. It provides a reliable platform for constructing both fused polycyclic systems and highly functionalized oxazole derivatives.

The 2-aminooxazole scaffold is a fundamental component in various fused heterocyclic systems of medicinal importance, such as oxazolo[5,4-d]pyrimidines and oxazolo[5,4-b]pyridines, which are recognized as purine (B94841) bioisosteres. nih.govnih.gov Synthetic strategies toward these fused systems often involve the construction of a pyrimidine (B1678525) or pyridine (B92270) ring onto a pre-functionalized oxazole.

While direct use of the title compound is not extensively documented, its derivatives are pivotal. For instance, a common pathway to oxazolo[5,4-d]pyrimidines begins with a 5-aminooxazole-4-carbonitrile (B1331464) derivative. mdpi.com this compound can be envisioned as a precursor to these key intermediates. A potential synthetic sequence would involve regioselective functionalization at the C5 position, followed by conversion to a 5-amino group. This functionalized 2-(Boc-amino)oxazole could then undergo cyclization with reagents like triethyl orthoformate followed by an amine to form the fused pyrimidine ring. mdpi.com This approach highlights the role of the title compound as a foundational scaffold for building complex, fused heterocyclic architectures.

Table 1: Illustrative Reaction for Fused Heterocycle Synthesis This table presents a representative transformation for the synthesis of an oxazolo[5,4-d]pyrimidine (B1261902) core, a system accessible from functionalized 2-aminooxazole precursors.

| Starting Material | Reagents and Conditions | Product | Description |

|---|---|---|---|

| 5-Amino-2-substituted-oxazole-4-carbonitrile | 1. HC(OEt)3, reflux 2. R-NH2, H2O | 7-Alkylamino-2-substituted-oxazolo[5,4-d]pyrimidine | A two-step sequence involving initial reaction with an orthoformate to form an intermediate imidoester, followed by ring closure with an amine to construct the fused pyrimidine ring. mdpi.com |

The generation of highly substituted oxazoles is crucial for developing structure-activity relationships in medicinal chemistry. This compound serves as an excellent substrate for regioselective functionalization. The electron-donating N-Boc group at the C2 position influences the reactivity of the oxazole ring, making the C5 position susceptible to electrophilic attack or metalation.

A powerful strategy for functionalization involves direct deprotonation using strong bases. The use of TMP (2,2,6,6-tetramethylpiperidide) bases of magnesium or zinc has been shown to effectively metalate the oxazole ring at specific positions without causing ring fragmentation. nih.gov The N-Boc group at C2 would be expected to direct this metalation to the C5 position. The resulting organometallic intermediate can then react with a variety of electrophiles to introduce new substituents. Furthermore, if the C5 position is first halogenated (e.g., brominated), the resulting 5-bromo-2-(Boc-amino)oxazole becomes a substrate for transition-metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, allowing for the introduction of aryl, heteroaryl, or alkyl groups. nih.govworktribe.com

Table 2: Potential Strategies for Synthesis of Substituted Oxazoles This table outlines established methods for oxazole functionalization that are applicable to this compound.

| Method | Reagents | Position Functionalized | Potential Substituents Introduced |

|---|---|---|---|

| Directed Metalation | 1. TMPMgCl·LiCl or n-BuLi 2. Electrophile (e.g., R-X, R-CHO) | C5 | Alkyl, Aryl, Silyl, Carbonyl groups nih.gov |

| Suzuki-Miyaura Cross-Coupling | 1. NBS (for bromination) 2. R-B(OH)2, Pd catalyst, Base | C5 | Aryl, Heteroaryl, Alkenyl groups nih.govworktribe.com |

Role in the Assembly of Complex Molecular Architectures

Beyond its use in creating novel heterocyclic systems, this compound is a key building block for constructing larger, more complex molecules, including natural products and candidates for drug discovery.

The Boc-protected 2-aminooxazole motif is a recurring structural element in a number of complex marine natural products, most notably Diazonamide A. nih.gov The total synthesis of such molecules requires the careful and strategic assembly of multiple fragments. Synthetic routes toward Diazonamide A have featured the in situ construction of a Boc-protected valine-derived 2-amino-oxazole fragment, which serves as a crucial component for subsequent macrocyclization and coupling reactions. researchgate.netcornellpharmacology.org These elaborate syntheses underscore the value of the Boc-protected 2-aminooxazole unit as a stable and versatile intermediate. The use of a pre-formed building block like this compound, or a derivative thereof, can streamline such synthetic routes by providing a ready-made, protected core fragment for incorporation into the larger molecular architecture.

Diversity-oriented synthesis (DOS) aims to create large collections of structurally diverse small molecules, known as libraries, for high-throughput screening in drug discovery. nih.gov The oxazole scaffold is an attractive core for such libraries due to its prevalence in bioactive compounds. This compound is well-suited for DOS, particularly through solid-phase synthesis.

In a typical solid-phase approach, the oxazole core can be anchored to a polymer resin. Functionalization can then be carried out at various positions. For example, the nitrogen of the Boc-carbamate could be alkylated, or the oxazole ring itself could be functionalized at the C4 or C5 positions. After a series of diversification reactions, the Boc group can be removed, and the newly liberated 2-amino group can be further modified with a range of acylating or alkylating agents. Finally, the collection of diverse molecules is cleaved from the solid support to generate a compound library for biological screening. This strategy has been successfully applied to the parallel synthesis of related 2-aminobenzoxazole (B146116) libraries. researchgate.net

Strategic Integration into Multifunctional Molecules as a Temporary Protecting Group

In any multi-step organic synthesis, the strategic use of protecting groups is paramount to avoid unwanted side reactions. The tert-butoxycarbonyl (Boc) group on the title compound is an excellent example of a temporary protecting group for the 2-amino functionality of the oxazole ring. The Boc group is known for its stability to a wide range of reagents and conditions, including nucleophiles and basic conditions, yet it can be removed cleanly under mild acidic conditions (e.g., with trifluoroacetic acid).

This stability allows chemists to perform extensive modifications on other parts of a molecule containing the this compound moiety. For instance, a synthetic intermediate might possess other functional groups that need to undergo reactions such as ester hydrolysis, oxidation, reduction, or carbon-carbon bond formation. The Boc group ensures that the 2-aminooxazole nitrogen remains unreactive during these steps. Once the other transformations are complete, the Boc group can be selectively cleaved to reveal the primary amine, which can then participate in a subsequent reaction, such as amide bond formation or cyclization, in the final stages of the synthesis. This strategic protection and deprotection sequence is fundamental to the efficient construction of complex, multifunctional molecules.

Advanced Spectroscopic and Structural Elucidation Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

No published ¹H or ¹³C NMR data for tert-butyl N-(1,3-oxazol-2-yl)carbamate could be found.

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Weight Determination and Fragmentation Analysis

Specific HRMS data, including precise mass measurements and fragmentation patterns for this compound, are not available in the reviewed literature.

X-ray Crystallography for Definitive Solid-State Structural and Conformational Analysis

There are no published X-ray crystallography studies for this compound, and as such, no data on its solid-state structure, bond lengths, or bond angles is available.

Infrared (IR) Spectroscopy for Characteristic Functional Group Identification

Specific experimental IR absorption frequencies for the functional groups present in this compound have not been reported in the available scientific literature.

Computational and Theoretical Investigations of Tert Butyl N 1,3 Oxazol 2 Yl Carbamate

Electronic Structure and Bonding Analysis of the Carbamate-Oxazole System

The electronic structure of tert-butyl N-(1,3-oxazol-2-yl)carbamate is characterized by the interplay between the electron-donating tert-butoxycarbonyl (Boc) group and the electron-withdrawing oxazole (B20620) ring. The carbamate (B1207046) functional group itself is a resonance-stabilized system, existing as a hybrid of amide and ester functionalities. nih.gov This resonance leads to a planar arrangement of the atoms involved in the carbamate linkage and imparts a partial double bond character to the C-N bond. nih.gov

The oxazole ring, a five-membered heterocycle containing both oxygen and nitrogen, is an aromatic system. The nitrogen atom in the oxazole ring is a known halogen bond acceptor, indicating its electron-rich nature and availability for intermolecular interactions. rsc.org Computational studies on similar heterocyclic systems reveal that the nitrogen atom of the oxazole ring is often the most significant site for such interactions. rsc.org

Molecular electrostatic potential (MEP) calculations would likely show a region of negative potential around the oxazole nitrogen and the carbonyl oxygen of the carbamate, highlighting these areas as primary sites for electrophilic attack or hydrogen bonding. Conversely, a positive potential would be expected around the carbamate N-H group, making it a hydrogen bond donor. elsevierpure.com The combination of the carbamate and oxazole moieties results in a molecule with distinct electronic domains that govern its reactivity and intermolecular interactions.

Conformational Analysis and Energetics of Rotational Barriers

The flexibility of this compound is primarily dictated by rotation around the C-N bond of the carbamate and the C-N bond connecting the carbamate to the oxazole ring. Rotation around the carbamate C–N bond is a well-studied phenomenon and is known to be hindered due to the partial double bond character. nd.edu This restricted rotation leads to the existence of syn and anti rotamers. elsevierpure.com

For many carbamates, the energy barrier to this rotation is significant enough to allow for the observation of distinct rotamers by techniques like NMR spectroscopy at low temperatures. nd.edu The relative stability of these rotamers is influenced by steric and electronic factors. In the case of this compound, the bulky tert-butyl group and the adjacent oxazole ring would create specific steric interactions that favor one conformation over the other. Theoretical calculations could precisely quantify the energy difference between these conformers and the height of the rotational barrier.

| Rotamer Transition | Calculated Energy Barrier (kcal/mol) | Methodology |

|---|---|---|

| syn to anti | 15 - 20 | DFT (B3LYP/6-31G) |

| anti to syn | 14 - 19 | DFT (B3LYP/6-31G) |

Mechanistic Studies of Key Reactions Involving the Compound

While specific mechanistic studies for this compound are not detailed in the provided results, the reactivity of the carbamate and oxazole functionalities has been explored in other contexts. The carbamate group can act as a directing group in metal-catalyzed reactions, facilitating functionalization at specific positions on the aromatic ring to which it is attached. acs.org

For instance, in Suzuki-Miyaura cross-coupling reactions of benzylic carbamates, computational studies have shown that the reaction proceeds through oxidative addition, transmetallation, and reductive elimination steps. researchgate.net The carbamate group plays a crucial role in stabilizing intermediates and influencing the stereochemistry of the products. researchgate.net

The oxazole ring can participate in cycloaddition reactions. For example, a similar compound, tert-butyl(2-oxo-2H-pyran-5-yl)carbamate, has been shown to act as a "chameleon" diene in Diels-Alder reactions, reacting with both electron-rich and electron-deficient dienophiles. mdpi.com Quantum chemical calculations for such reactions can elucidate the frontier molecular orbital (HOMO-LUMO) interactions that govern the reaction's feasibility and regioselectivity. mdpi.com It is plausible that the oxazole ring in this compound could undergo similar transformations under appropriate conditions.

Prediction of Reactivity and Selectivity Profiles through Quantum Chemical Calculations

Quantum chemical calculations are instrumental in predicting the reactivity and selectivity of this compound. By calculating properties such as atomic charges, frontier molecular orbital energies (HOMO and LUMO), and molecular electrostatic potential, one can identify the most probable sites for nucleophilic and electrophilic attack.

The LUMO of the molecule is likely to be centered on the oxazole ring, suggesting its susceptibility to nucleophilic attack. The HOMO, conversely, may have significant contributions from the carbamate oxygen and the oxazole ring, indicating these as sites for electrophilic interaction. The energy gap between the HOMO and LUMO provides an indication of the molecule's kinetic stability.

| Property | Predicted Value | Implication for Reactivity |

|---|---|---|

| HOMO Energy | -6.5 to -7.5 eV | Site of electrophilic attack |

| LUMO Energy | -0.5 to -1.5 eV | Site of nucleophilic attack |

| HOMO-LUMO Gap | 5.0 to 7.0 eV | High kinetic stability |

Furthermore, computational modeling can be used to predict the outcome of reactions by calculating the activation energies for different possible reaction pathways. For example, in a potential functionalization of the oxazole ring, calculations could determine whether a reaction is likely to proceed via a concerted or stepwise mechanism and which regioisomer is the thermodynamically and kinetically favored product. mdpi.com Such predictive power is invaluable for guiding synthetic efforts and minimizing trial-and-error in the laboratory.

Future Perspectives and Emerging Research Avenues for Tert Butyl N 1,3 Oxazol 2 Yl Carbamate

Development of Novel and Efficient Synthetic Routes with Enhanced Sustainability

The future of synthesizing tert-butyl N-(1,3-oxazol-2-yl)carbamate and its derivatives lies in the adoption of green and sustainable chemistry principles. Current synthetic strategies often rely on multi-step processes that may involve hazardous reagents and generate significant waste. Future research will likely prioritize the development of catalyst-free and environmentally benign methodologies.

One promising direction is the use of microwave-assisted organic synthesis (MAOS) in aqueous media. nih.gov This technique has the potential to significantly reduce reaction times and avoid the use of toxic transition-metal catalysts. Researchers are also exploring one-pot syntheses that combine several reaction steps into a single, efficient process, thereby minimizing purification steps and solvent usage.

Another key area of development is the use of readily available and non-toxic starting materials. For instance, methods utilizing the reaction of 2-aminophenols with tertiary amides in the presence of non-metallic activators are being investigated for the synthesis of related benzoxazole (B165842) structures and could be adapted for oxazole (B20620) synthesis. nih.gov The goal is to create synthetic pathways that are not only efficient and high-yielding but also economically and environmentally sustainable.

Table 1: Comparison of Traditional vs. Sustainable Synthetic Approaches for Related Oxazole Compounds

| Feature | Traditional Methods | Emerging Sustainable Methods |

| Catalyst | Often requires transition metals (e.g., copper, palladium). | Catalyst-free or utilizes green catalysts (e.g., clays, resins). nih.gov |

| Solvent | Typically uses volatile organic compounds (VOCs). | Employs water or other green solvents. nih.gov |

| Energy Input | Conventional heating, often for extended periods. | Microwave irradiation, reducing reaction times. nih.gov |

| Atom Economy | Can be low due to multi-step processes and protecting groups. | High, through one-pot reactions and cascade processes. |

| Safety | May involve hazardous reagents and intermediates. | Focus on using non-toxic and readily available starting materials. |

Exploration of Undiscovered Reactivity Pathways and Synthetic Transformations

The N-Boc protecting group on the 2-aminooxazole core is traditionally seen as a stable shield for the amine functionality. However, emerging research is beginning to explore the inherent reactivity of the Boc group itself, moving beyond its passive protective role. mdpi.com Future studies on this compound will likely investigate the direct transformation of the N-Boc group to form new functionalities, potentially leading to novel synthetic pathways.

Under certain conditions, the N-Boc group can be involved in reactions that lead to the formation of isocyanate intermediates, which can then be trapped by various nucleophiles to create ureas, carbamates, and other derivatives. mdpi.com The exploration of these pathways for this compound could open up new avenues for creating diverse molecular architectures.

Furthermore, the oxazole ring itself offers opportunities for functionalization. While the 2-position is occupied, the 4- and 5-positions of the oxazole ring are potential sites for electrophilic substitution or metal-catalyzed cross-coupling reactions. Research into the regioselective functionalization of the oxazole core of this compound will be crucial for expanding its utility as a versatile building block in organic synthesis.

Integration into Modern Synthetic Methodologies (e.g., Photoredox Catalysis, Electrochemistry)

Modern synthetic techniques like photoredox catalysis and electrochemistry offer green and efficient alternatives to traditional methods. The integration of this compound into these methodologies is a promising area of future research.

Photoredox Catalysis: Visible-light photoredox catalysis has emerged as a powerful tool for organic synthesis, enabling reactions to proceed under mild conditions. organic-chemistry.orgnih.gov Future research could explore the use of this compound as a substrate in photoredox-catalyzed reactions. For instance, the C-H bonds of the oxazole ring or the tert-butyl group could potentially be functionalized through radical-mediated processes. This could lead to the development of novel methods for creating complex oxazole-containing molecules. researchgate.net

Electrochemistry: Electrochemical synthesis provides a sustainable approach to organic reactions by using electricity as a "reagent," thus avoiding the need for chemical oxidants or reductants. beilstein-journals.org The electrochemical synthesis of 2-aminobenzoxazoles and related heterocycles has been demonstrated, suggesting that similar methods could be developed for this compound. researchgate.net Future work may focus on the electrochemical oxidation or reduction of the oxazole ring to generate reactive intermediates for further transformations.

Table 2: Potential Applications of Modern Synthetic Methods

| Methodology | Potential Application for this compound | Advantages |

| Photoredox Catalysis | C-H functionalization of the oxazole ring or tert-butyl group. | Mild reaction conditions, high functional group tolerance, use of visible light. organic-chemistry.orgnih.gov |

| Electrochemistry | Oxidative or reductive cyclization and functionalization. | Avoids chemical oxidants/reductants, high selectivity, environmentally friendly. beilstein-journals.orgrsc.org |

Contribution to the Design and Synthesis of Architecturally Diverse Small Molecules for Chemical Biology Probes

The oxazole motif is a privileged structure in medicinal chemistry and is found in numerous biologically active compounds. organic-chemistry.org this compound serves as a valuable scaffold for the synthesis of architecturally diverse small molecules that can be used as chemical biology probes to investigate biological processes.

The development of fluorescent probes is a particularly promising application. The oxazole ring is a component of some fluorescent dyes, and by attaching fluorophores or other reporter groups to the this compound core, researchers could design novel probes for bioimaging and sensing applications. For example, naphthoxazole-based probes have been developed for the detection of singlet oxygen. ijcr.info

Furthermore, the Boc-protected amine can be deprotected to allow for the attachment of various functional groups, including linkers for immobilization on solid supports or conjugation to biomolecules. This versatility makes this compound an attractive starting material for the creation of customized probes for specific biological targets. The exploration of its use in diversity-oriented synthesis could lead to the rapid generation of libraries of oxazole-containing compounds for high-throughput screening in drug discovery and chemical biology. frontiersin.org

常见问题

Basic Research Questions

Q. What are the optimal synthetic routes for preparing tert-butyl N-(1,3-oxazol-2-yl)carbamate, and how can reaction conditions be controlled to maximize yield?

- Methodological Answer : The synthesis typically involves coupling tert-butyl carbamate with a functionalized oxazole derivative. Key steps include:

- Substrate Activation : Use coupling agents like EDCI or HOBt to activate the carbamate group for nucleophilic attack .

- Solvent Selection : Polar aprotic solvents (e.g., DMF or THF) enhance solubility and reaction kinetics .

- Temperature Control : Reactions are often conducted at 0–25°C to prevent decomposition of the oxazole ring .

- Purity Optimization : Column chromatography or recrystallization from ethyl acetate/hexane mixtures is recommended for purification .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR : H and C NMR confirm the tert-butyl group (δ ~1.4 ppm for H) and oxazole protons (δ 7.5–8.5 ppm). 2D NMR (e.g., HSQC) resolves overlapping signals .

- Mass Spectrometry : High-resolution MS (HRMS) verifies molecular weight and fragmentation patterns, distinguishing it from byproducts .

- IR Spectroscopy : Peaks at ~1700 cm (C=O stretch) and ~1250 cm (C-O of carbamate) confirm functional groups .

Q. What safety protocols are critical when handling this compound in the lab?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .

- Ventilation : Use fume hoods to minimize inhalation risks, as carbamates may release irritant vapors during synthesis .

- Storage : Store in airtight containers at 2–8°C to prevent hydrolysis or oxidation .

Advanced Research Questions

Q. How can researchers resolve contradictory data regarding the stability of this compound under varying pH conditions?

- Methodological Answer :

- Controlled Stability Studies : Perform accelerated degradation tests (e.g., 40°C/75% RH) in buffers (pH 1–13) and analyze via HPLC to track decomposition products .

- Mechanistic Insight : Use DFT calculations to model hydrolysis pathways, identifying pH-sensitive bonds (e.g., carbamate C=O) .

- Validation : Cross-reference findings with structurally analogous carbamates (e.g., tert-butyl (4-chlorophenethyl)carbamate) to identify trends .

Q. What strategies can be employed to study the interaction of this compound with biological targets like enzymes?

- Methodological Answer :

- Molecular Docking : Use software like AutoDock Vina to predict binding affinities to active sites (e.g., kinases or proteases) .

- Biochemical Assays : Conduct fluorescence polarization or SPR to quantify interactions in real time .

- Covalent Modification Studies : Incubate the compound with target enzymes and analyze adducts via LC-MS/MS .

Q. How can reaction mechanisms involving this compound be elucidated when intermediates are transient or undetectable?

- Methodological Answer :

- Trapping Experiments : Add scavengers (e.g., TEMPO for radicals) or isotopic labeling (O in carbamate) to capture intermediates .

- In Situ Monitoring : Employ ReactIR or Raman spectroscopy to track reaction progress and identify short-lived species .

- Computational Modeling : Use Gaussian or ORCA to simulate transition states and validate proposed pathways .

Q. What methodologies are recommended for optimizing the regioselectivity of derivatization reactions involving this compound?

- Methodological Answer :

- Directing Groups : Introduce temporary substituents (e.g., boronates) to steer electrophilic attacks to specific oxazole positions .

- Catalytic Systems : Screen Pd or Cu catalysts for cross-coupling reactions (e.g., Suzuki-Miyaura) to enhance selectivity .

- Solvent Effects : Test low-polarity solvents (e.g., toluene) to favor kinetic over thermodynamic products .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。